molecular formula C10H13N3O2 B103982 1-(4-Nitrophenyl)piperazine CAS No. 6269-89-2

1-(4-Nitrophenyl)piperazine

Cat. No.: B103982
CAS No.: 6269-89-2
M. Wt: 207.23 g/mol
InChI Key: VWOJSRICSKDKAW-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)piperazine is a piperazine derivative featuring a nitro-substituted phenyl group at the 4-position of the piperazine ring. This compound has garnered attention in both materials science and pharmaceutical research due to its versatile chemical reactivity and functional properties. In materials science, it serves as a chromophore in methacrylic polymers for optoelectronic applications, where structural modifications (e.g., altering chromophore distance from the polymer backbone) significantly influence optical properties such as refractive index and extinction coefficient . In pharmaceuticals, it acts as a precursor for synthesizing derivatives with antimicrobial, anticancer, and receptor-targeting activities .

Comparison with Similar Compounds

Structural Features

Piperazine derivatives exhibit diverse structural motifs, which correlate with their functional properties. Key comparisons include:

Compound Structural Features Crystallographic Data Reference
1-(4-Nitrophenyl)piperazine Nitrophenyl group at 4-position; planar aromatic system Forms part of methacrylic polymers with orthorhombic/monoclinic crystal systems in salts .
1-(m-Trifluoromethylphenyl)piperazine (TFMPP) Trifluoromethylphenyl group at meta position; electron-withdrawing substituent Not explicitly reported; pharmacological studies emphasize receptor binding specificity.
1-Benzoyl-4-(4-nitrophenyl)piperazine Benzoyl and nitrophenyl substituents; steric hindrance Orthorhombic system (Pna21 space group) with Z′ = 2 .
1-(3,4-Dichlorophenyl)piperazine Dichlorophenyl group; halogenated substituents Used in nitro-to-amine reduction for aniline derivatives .

Key Insight : The nitrophenyl group in this compound enhances electron-withdrawing effects, critical for optoelectronic tuning, while halogen or trifluoromethyl substituents in analogs influence receptor-binding affinity in pharmacological contexts.

Pharmacological Activity

Piperazine derivatives exhibit varied interactions with serotonin (5-HT) receptors:

Compound Receptor Subtype Affinity Biological Effect Reference
This compound Limited direct receptor data; precursor for bioactive derivatives (e.g., antimicrobial carbamates) . Antifungal activity against C. neoformans (MIC < 1 µg/mL for carbamate derivatives).
1-(m-Trifluoromethylphenyl)piperazine (TFMPP) 5-HT1B/1C agonist (65-fold selectivity for 5-HT1B) . Suppresses locomotor activity in rats via 5-HT1C/1B activation .
1-(m-Chlorophenyl)piperazine (m-CPP) 5-HT2C agonist; moderate 5-HT1B affinity. Reduces ambulatory behavior; effects modulated by 5-HT neuron integrity .
Buspirone metabolites (e.g., 1-(2-Pyrimidinyl)piperazine) α1-adrenoceptor inactivity; weak α2-adrenoceptor affinity. No intrinsic efficacy at α1 receptors; CNS modulation via monoaminergic pathways .

Key Insight : Unlike TFMPP or m-CPP, this compound itself lacks direct serotonin receptor activity but serves as a scaffold for antimicrobial derivatives, highlighting its divergent applications.

Tables and Figures :

  • Table 1: Structural and crystallographic comparison.
  • Table 2: Pharmacological receptor affinities.
  • Table 3: Synthetic routes and yields.

Biological Activity

1-(4-Nitrophenyl)piperazine (4-NPP) is a compound belonging to the class of piperazine derivatives, which have garnered attention in pharmacological research due to their diverse biological activities. This article explores the biological activity of 4-NPP, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

This compound has the molecular formula C10H12N2O2 and a molecular weight of 192.22 g/mol. It is characterized by a piperazine ring substituted with a nitrophenyl group at one nitrogen atom. The synthesis of 4-NPP typically involves the reaction of piperazine with 4-nitrobenzoyl chloride under basic conditions, yielding the desired compound alongside various by-products that can be purified through crystallization or chromatography techniques .

1. Anticancer Activity

Research indicates that 4-NPP exhibits significant anticancer properties. A study demonstrated that derivatives of piperazine, including 4-NPP, were effective as tyrosinase inhibitors, which are crucial in melanin synthesis and have implications in skin cancer treatment. One derivative showed an IC50 value of 72.55 μM against tyrosinase . Furthermore, piperazine derivatives have been explored for their cytotoxic effects on various cancer cell lines, including K562 leukemic cells, where they induced necroptosis—a regulated form of necrosis—suggesting potential applications in cancer therapy .

2. Antimicrobial Activity

The antimicrobial efficacy of piperazine derivatives has been well-documented. A study highlighted the effectiveness of N-phenylpiperazine derivatives against bacterial and fungal pathogens. The structural modifications in these compounds significantly influenced their antimicrobial activity, indicating that 4-NPP could serve as a lead compound for developing new antimicrobial agents .

3. Neuropharmacological Effects

Piperazine compounds are known for their interactions with aminergic receptors, which play critical roles in neurological functions. For instance, LQFM018, a piperazine derivative related to 4-NPP, demonstrated binding affinity to dopamine receptors and showed antiproliferative effects on leukemic cells . This suggests that 4-NPP may also interact with similar receptor systems, potentially influencing mood and behavior.

Case Studies and Research Findings

Table 1: Summary of Biological Activities of this compound

Activity TypeMechanism/EffectReference
AnticancerTyrosinase inhibition (IC50 = 72.55 μM)
AntimicrobialEffective against bacterial and fungal pathogens
NeuropharmacologicalBinding to aminergic receptors

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(4-Nitrophenyl)piperazine and its derivatives?

Answer: this compound derivatives are typically synthesized via nucleophilic substitution or alkylation reactions. A common approach involves reacting nitro-substituted aryl halides (e.g., 1-fluoro-4-nitrobenzene) with piperazine or substituted piperazines under basic conditions. For example:

  • Method A : Microwave-assisted synthesis (280°C, DMSO as solvent) yields high-purity products via rapid heating, reducing reaction time compared to conventional methods .
  • Method B : Alkylation using nitrobenzyl halides and piperazine derivatives in dichloromethane (CH₂Cl₂) with catalysts like KI, followed by reflux for 7 days .

Key Considerations :

  • Solvent choice (polar aprotic solvents like DMSO enhance reactivity).
  • Catalyst selection (KI for halogen exchange reactions).
  • Post-synthesis purification via recrystallization or HPLC .

Q. How are this compound derivatives characterized to confirm structural integrity?

Answer: Standard characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns and piperazine ring integrity. For example, asymmetric units in co-crystals (e.g., with 4,6-dimethoxypyrimidin-2-amine) show distinct hydrogen bonding via N–H⋯N interactions .
  • Mass Spectrometry (MS) : Exact mass determination (e.g., molecular weight 365.3 g/mol for 1-(4-nitrobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine) .
  • Melting Point Analysis : Consistency with literature values (e.g., 153–154°C for (4-(4-hydroxyphenyl)piperazin-1-yl)(3-bromophenyl)methanone) .

Table 1 : Example Characterization Data for Piperazine Derivatives

CompoundYield (%)Melting Point (°C)Key NMR Shifts (ppm)
1-(3-Nitrophenyl)-4-phenylpiperazine83153–1547.2–8.1 (aryl H)
1-(4-Nitrobenzyl)-4-[3-TFMP]piperazine95162–1633.5–4.0 (piperazine CH₂)

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in microwave-assisted synthesis?

Answer: Microwave-assisted synthesis (e.g., Procedure F ) offers advantages in speed and purity. Key optimization parameters:

  • Temperature : 280°C ensures sufficient energy for bond formation without decomposition.
  • Solvent : DMSO enhances microwave absorption and reaction homogeneity.
  • Post-Treatment : Cooling followed by ether-induced precipitation improves crystallinity .
  • Scaling : Small batches (≤5 mmol) minimize side reactions.

Data Contradiction Resolution :
Discrepancies in yields (e.g., 41% vs. 92% for bromophenyl derivatives ) may arise from steric effects or halogen reactivity. Use Hammett constants to predict electron-withdrawing/donating substituent effects on reaction rates.

Q. What advanced analytical techniques differentiate structural isomers of this compound analogs?

Answer:

  • Raman Microspectroscopy :
    • Laser power (20 mW) and scan count (128–256) maximize resolution for isomers like 1-(3-TFMPP) vs. 1-(4-TFMPP) .
    • Principal Component Analysis (PCA) separates isomers by explaining >99% variance in spectral data .
  • X-ray Crystallography : Resolves positional isomers via hydrogen-bonding patterns (e.g., N3⋯N2: 3.208 Å in co-crystals) .

Methodological Workflow :

Acquire triplicate spectra for statistical robustness.

Apply multivariate analysis (PCA + Linear Discriminant Analysis) to classify isomers .

Q. How do solvent and catalyst choices influence mechanistic pathways in piperazine derivative synthesis?

Answer:

  • Solvent Effects :
    • Polar aprotic solvents (DMSO, DMF) : Stabilize transition states in SNAr reactions, accelerating aryl halide substitution .
    • CH₂Cl₂ : Ideal for alkylation due to low polarity, minimizing side reactions .
  • Catalyst Roles :
    • KI : Facilitates halogen exchange in nitrobenzyl bromide reactions.
    • NBS/NCS : Selective bromination/chlorination of aromatic rings .

Case Study :
Synthesis of 1-(3-nitrophenyl)-4-phenylpiperazine (4a) in DMSO with 1-fluoro-3-nitrobenzene achieved 83% yield, whereas CH₂Cl₂-based methods required longer reaction times (7 days) .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

Answer:

  • Dose-Dependent Activity : Antioxidant effects may show U-shaped curves; test multiple concentrations (e.g., 10–100 µM) .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance antimicrobial potency .
  • Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-1-(4-Fluorophenyl)piperazine) to quantify affinity variations .

Table 2 : Biological Activity Trends

DerivativeActivity (IC₅₀, µM)Key Functional Groups
1-(4-Nitrobenzyl)-4-[3-TFMP]12.5 (Antimicrobial)-CF₃, -NO₂
1-(4-Hydroxyphenyl)-4-NPP45.0 (Antioxidant)-OH, -NO₂

Properties

IUPAC Name

1-(4-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13N3O2/c14-13(15)10-3-1-9(2-4-10)12-7-5-11-6-8-12/h1-4,11H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOJSRICSKDKAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40978310
Record name 1-(4-Nitrophenyl)piperazine
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Molecular Weight

207.23 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6269-89-2
Record name 1-(4-Nitrophenyl)piperazine
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Synthesis routes and methods I

Procedure details

A solution of 1-chloro-4-nitrobenzene (15 g, 94.5 mmol) in 1-butanol (75 mL) was added over 20-30 minutes to a refluxing solution of anhydrous piperazine (24.4 g, 284 mmol) in 1-butanol (75 mL) and the mixture maintained at reflux overnight. The solvent was removed under reduced pressure to afford a solid, to which was added 2N hydrochloric acid (400 mL). The aqueous layer was washed twice with ethyl acetate, cooled to below 10° C. and basified with a cold solution of 40% sodium hydroxide to pH 10, keeping temperature below 20° C. The mixture was extracted with ethyl acetate (4×200 mL) then the combined organic layers were washed with brine and dried over sodium sulfate. Filtration and concentration under reduced pressure afforded 1-(4-nitro-phenyl)-piperazine (13.7 g, 70%) as a yellow solid.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

8.10 g p-nitro-bromobenzene was added into a 250 ml round-bottom flask containing 50 mL isopropanol, then 7.00 g anhydrous piperazine, 15.00 g anhydrous K3PO4 and 4 ml glycol was added, then 2.00 g CuI was added as catalyster under nitrogen atmosphere (the small-scale reaction was carried out in the absence of nitrogen atmosphere, the results showed mat the yield was low probably because of the oxidation of CuI). The reaction mixture was refluxed for two days under nitrogen atmosphere. The crude product was filtered and concentrated. The concentrate was extracted with chloroform/water. The chloroform extract was dried by anhydrous Na2SO4. Based on higher polarity of product and lower polarity of the starting material, the extract was purified by column-chromatography with gradient elution of petroleum ether:ethyl acetate:ethanol in differ ratio, concentrated the eluate, to produce N-4-nitro-phenyl piperazine as yellow solid (4.10 g, 49.4% yield). Mp: 126-128° C. (lit.: 130-132° C.)
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Name
K3PO4
Quantity
15 g
Type
reactant
Reaction Step Two
[Compound]
Name
glycol
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
CuI
Quantity
2 g
Type
catalyst
Reaction Step Three
Name
CuI
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Feasible Synthetic Routes

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